

Spectroscopic Profile of 1-(3-Bromopropyl)-3-methylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-(3-Bromopropyl)-3-methylbenzene

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This technical guide provides a detailed overview of the spectroscopic data for "**1-(3-Bromopropyl)-3-methylbenzene**." Due to the limited availability of published experimental spectra for this specific molecule, this document presents data for the closely related analog, (3-Bromopropyl)benzene, as a reference. The experimental protocols and expected spectral characteristics are discussed in detail to provide a comprehensive resource for researchers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for (3-Bromopropyl)benzene. These values serve as a strong predictive foundation for the spectroscopic analysis of "**1-(3-Bromopropyl)-3-methylbenzene**."

Table 1: Nuclear Magnetic Resonance (NMR) Data for (3-Bromopropyl)benzene

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H	7.35 - 7.15	m	-	Ar-H
^1H	3.39	t	6.6	-CH ₂ -Br
^1H	2.76	t	7.5	Ar-CH ₂ -
^1H	2.15	p	7.1	-CH ₂ -CH ₂ -CH ₂ -
^{13}C	140.7	s	-	Ar-C (quaternary)
^{13}C	128.5	d	-	Ar-CH
^{13}C	128.4	d	-	Ar-CH
^{13}C	126.1	d	-	Ar-CH
^{13}C	33.8	t	-	-CH ₂ -Br
^{13}C	32.9	t	-	Ar-CH ₂ -
^{13}C	32.1	t	-	-CH ₂ -CH ₂ -CH ₂ -

Note: Data is for (3-Bromopropyl)benzene. For "**1-(3-Bromopropyl)-3-methylbenzene**," one would expect additional signals in both ^1H and ^{13}C NMR spectra corresponding to the methyl group on the aromatic ring. The aromatic proton signals would also exhibit a different splitting pattern due to the change in substitution.

Table 2: Mass Spectrometry (MS) Data for (3-Bromopropyl)benzene

Technique	m/z	Relative Intensity (%)	Fragment
EI	198/200	~50	[M] ⁺ (Molecular Ion)
EI	119	10	[M-Br] ⁺
EI	91	100	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: Data is for (3-Bromopropyl)benzene. The molecular ion peaks for "**1-(3-Bromopropyl)-3-methylbenzene**" would be observed at m/z 212 and 214, corresponding to the bromine isotopes. The fragmentation pattern is expected to be similar, with a base peak likely at m/z 105, corresponding to the methyltropylium ion.

Table 3: Infrared (IR) Spectroscopy Data for (3-Bromopropyl)benzene

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3080-3030	Medium	C-H stretch (aromatic)
2960-2850	Strong	C-H stretch (aliphatic)
1605, 1495, 1450	Medium-Strong	C=C stretch (aromatic ring)
750-700	Strong	C-H bend (aromatic, monosubstituted)
650-550	Medium	C-Br stretch

Note: Data is for (3-Bromopropyl)benzene. For "**1-(3-Bromopropyl)-3-methylbenzene**," the aromatic C-H bending region would show a different pattern characteristic of meta-disubstitution.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.^[1] The solution should be homogeneous.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.^[1]

- Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.^[1]
- Acquisition:
 - For ^1H NMR, a standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay.
 - For ^{13}C NMR, a proton-decoupled experiment is common to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .
- Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (for liquids):
 - Neat Sample: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.^{[2][3]}
 - Solution: The sample can be dissolved in a suitable solvent (e.g., CCl_4 , CS_2) that has minimal interference in the spectral regions of interest.^[4] The solution is then placed in a liquid sample cell.
- Background Spectrum: A background spectrum of the empty instrument (or the salt plates/solvent) is recorded.
- Sample Spectrum: The prepared sample is placed in the instrument's sample holder, and the infrared spectrum is recorded.
- Data Presentation: The spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}). The background spectrum is automatically subtracted from the sample spectrum.

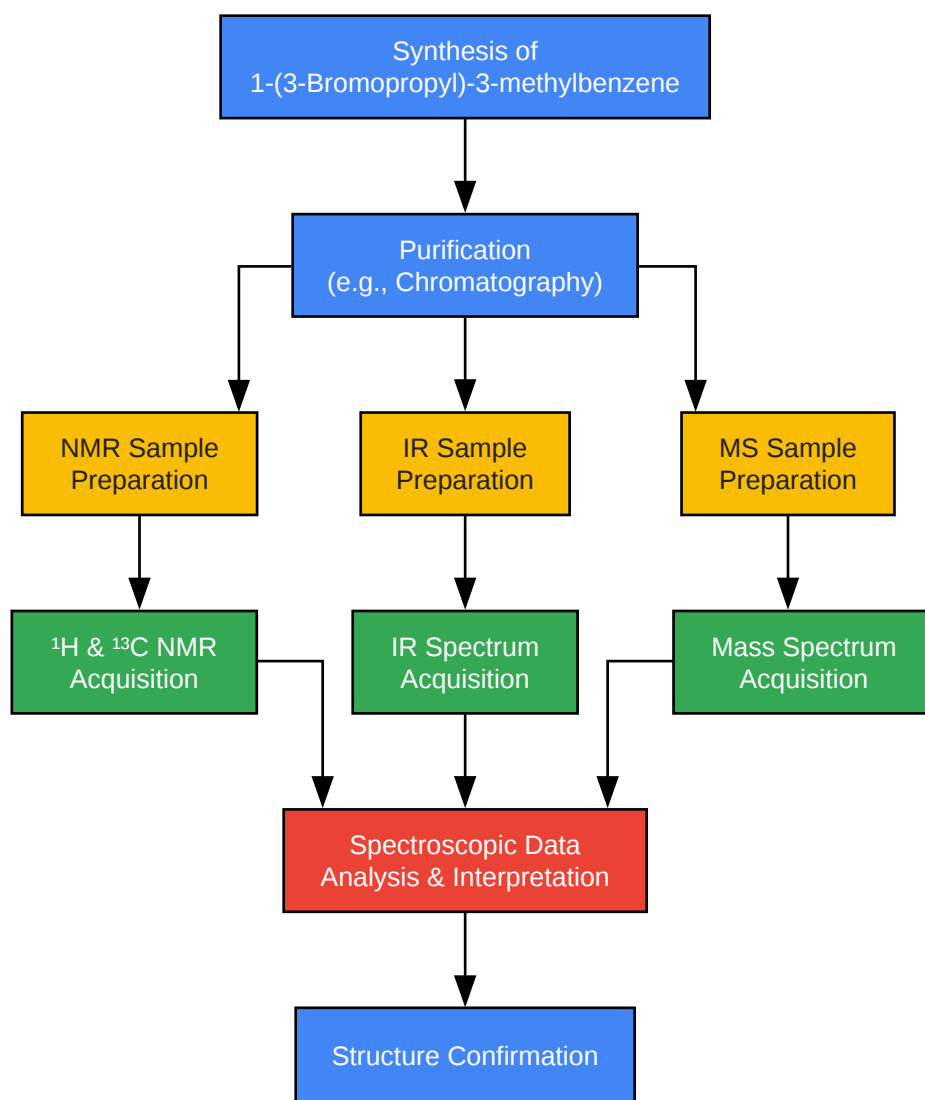
Mass Spectrometry (MS)

- **Sample Introduction:** For a liquid sample, a small amount is injected into the instrument. It is then vaporized and enters the ionization source.
- **Ionization:** In Electron Ionization (EI), the vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** An electron multiplier or similar detector records the abundance of ions at each m/z value.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound like "**1-(3-Bromopropyl)-3-methylbenzene**."



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Caption: Workflow for Spectroscopic Analysis.

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